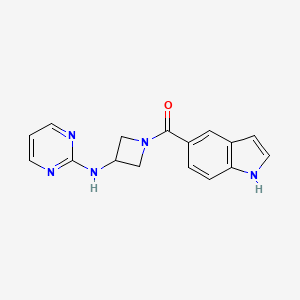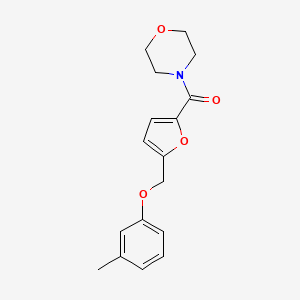![molecular formula C18H17N3O4S B2843153 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 886924-94-3](/img/structure/B2843153.png)
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide” is a chemical compound. It is a derivative of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The compound is related to a class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the spectroscopic characterization of the Ru(acac)2(L) complex (where HL = N-(2-methylsulfonylphenyl)formamide) was presented . The molecular structure underscores the flexibility of the formyl fragment in the metal complex .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a new series of 2-(4-methylsulfonylphenyl) indole derivatives were designed, synthesized, and evaluated for their antimicrobial, COX inhibitory and anti-inflammatory activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the electronic transitions of a similar compound were studied, and it was found that these transitions could be influenced by the surrounding medium .Scientific Research Applications
- Role of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide :
- Biological Evaluation :
- Role in Organic Synthesis :
Suzuki–Miyaura Coupling
Anti-Inflammatory Properties
Organic Synthesis and Intermediates
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFRXNKRXZJSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)
![5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2843071.png)

![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)
![methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2843075.png)
![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)
![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)



![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)

